molecular formula C8H9NO3 B1316847 Methyl 5-methoxypyridine-2-carboxylate CAS No. 29681-39-8

Methyl 5-methoxypyridine-2-carboxylate

Cat. No. B1316847
CAS RN: 29681-39-8
M. Wt: 167.16 g/mol
InChI Key: NPTCNXIVWLMWQG-UHFFFAOYSA-N
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Description

Methyl 5-methoxypyridine-2-carboxylate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a methoxy group attached to the 5th carbon and a carboxylate group attached to the 2nd carbon .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 167.16 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

Methyl 5-methoxypyridine-2-carboxylate is a compound of interest in various chemical synthesis and characterization studies. Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis route for a compound that involves a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist, showcasing the utility of this compound derivatives in the synthesis of complex molecules (Hirokawa et al., 2000). Similarly, Horikawa, Hirokawa, and Kato (2001) highlighted a practical preparation method for a key intermediate of this compound from 2,6-dichloro-3-trifluoromethylpyridine, indicating its significance in synthetic chemistry (Horikawa et al., 2001).

Radiolabeling and Neuroprotective Potential

Yu et al. (2003) investigated the radiolabeling and biodistribution of a derivative of this compound, considering its potential as a neuroprotective drug. This study indicates the compound's relevance in the development of novel therapeutic agents and its application in medical imaging techniques (Yu et al., 2003).

Organic and Biomolecular Chemistry

In the field of organic and biomolecular chemistry, Galenko et al. (2015) utilized a related compound in a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates, demonstrating the versatility of this compound derivatives in synthesizing a variety of biologically relevant molecules (Galenko et al., 2015).

properties

IUPAC Name

methyl 5-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-6-3-4-7(9-5-6)8(10)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTCNXIVWLMWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558435
Record name Methyl 5-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29681-39-8
Record name Methyl 5-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Methoxy-2-methyl-pyridine (700 mg, 5.69 mmol) was dissolved in H2O (20 ml) and heated to 80° C. KMnO4 (4 g, 25.3 mmol) was added in portion to the solution over 1 h. After stirring at 80° C. for 5 h the mixture was filtrated and the filtrate was washed with H2O (60° C.). The combined water phase was concentrated. DMF (20 ml), K2CO3 (785 mg, 5.7 mmol) followed by MeI (540 ml, 8.6 mmol) was added to the remaining residue and the mixture was heated to 80° C. on. The reaction was cooled to ambient temperature and H2O was added and the mixture was extracted three times with toluene. The combined organic phases were dried and concentrated. Flashchromatography (SiO2, Heptane/EtOAc 1:1) afforded 210 mg (22%) of the title compound. 1H NMR (CDCl3): d ppm 3.93 (s, 3 H) 4.00 (s, 3 H) 7.23 (m, 1 H) 8.13 (d, 1 H) 8.40 (d, 1 H). Step 2: 4-Ethyl-5-(5-methoxy-pyridin-2-yl)-2,4-dihydro-[1,2,4]triazole-3-thione: NaOMe (4 ml, 4.0 mmol, 1M) was added to a solution of 5-Methoxy-pyridine-2-carboxylic acid methyl ester (200 mg, 1.2 mmol), 4-ethyl-3-thiosemicarbazide (145 mg, 1.2 mmol) in MeOH (10 ml) and the mixture was heated to 70° C. on. The reaction was cooled to ambient temperature and evaporated to dryness. H2O (10 ml) was added to the residue and the mixture was acidified with concentrated hydrochloric acid and the title compound 50 mg (18%) was collected by filtration. LC-MS (M++1): 237.
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700 mg
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20 mL
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4 g
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785 mg
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540 mL
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20 mL
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Yield
22%

Synthesis routes and methods II

Procedure details

The following compound was prepared using benzyl bromide according to the procedure above for compound 206: Methyl 5-benzyloxypyridine-2-carboxylate (compound 207)
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0 (± 1) mol
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[Compound]
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compound 206
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Synthesis routes and methods III

Procedure details

100 mg of ethyl 5-fluoropyridine-2-carboxylate obtained from Reference Example 18 (step 2) was dissolved in 1 ml of dimethylformamide and 1 ml of methanol, and 163 mg of potassium carbonate was added to it and stirred under heat at 90° C. for 40 minutes. This was neutralized with aqueous 10% citric acid solution, extracted with chloroform, and the organic layer was washed with saturated saline water. After dried, the solvent was evaporated away under reduced pressure, and the residue was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate) to obtain 46.5 mg of methyl 5-methoxypyridine-2-carboxylate as a white crystal.
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100 mg
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0 (± 1) mol
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1 mL
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163 mg
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1 mL
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